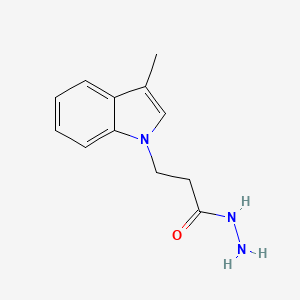

3-(3-methyl-1H-indol-1-yl)propanehydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylindol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-8-15(7-6-12(16)14-13)11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDAVXVLDWXJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methyl 1h Indol 1 Yl Propanehydrazide

Retrosynthetic Analysis and Identification of Key Precursors for 3-(3-methyl-1H-indol-1-yl)propanehydrazide

A retrosynthetic analysis of this compound (I) logically disconnects the hydrazide moiety first, identifying 3-(3-methyl-1H-indol-1-yl)propanoic acid (II) or its corresponding ester (e.g., ethyl ester, III) as the immediate precursor. This transformation is a standard conversion of a carboxylic acid derivative to a hydrazide.

Further disconnection of the propanoic acid side chain from the indole (B1671886) nitrogen of precursor II points to 3-methylindole (B30407) (skatole, IV ) as the foundational building block. The C-N bond formation can be envisioned through an N-alkylation reaction of 3-methylindole with a suitable three-carbon electrophile, such as ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate (B1231587), V ) to directly form III , or with acrylic acid or its esters.

Therefore, the key precursors identified for the synthesis of this compound are:

3-Methylindole (IV)

An appropriate three-carbon electrophile (e.g., ethyl 3-bromopropanoate, acrylic acid, or ethyl acrylate)

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The development of a novel and efficient route would focus on optimizing each step of the sequence.

Multi-Step Synthesis Approaches and Intermediates

A plausible multi-step synthesis commences with the N-alkylation of 3-methylindole. A common and effective method involves the reaction of 3-methylindole with an alkyl halide in the presence of a base. rsc.orgresearchgate.net For instance, reacting 3-methylindole (IV ) with ethyl 3-bromopropanoate (V ) in a suitable solvent like dimethylformamide (DMF) and in the presence of a base such as sodium hydride (NaH) would yield the intermediate ethyl 3-(3-methyl-1H-indol-1-yl)propanoate (III ). rsc.org

The subsequent step involves the conversion of the ester intermediate (III ) to the final hydrazide product (I ). This is typically achieved by reacting the ester with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, often with heating. rjptonline.orggoogle.com This reaction, known as hydrazinolysis, is a well-established method for the preparation of hydrazides from esters.

An alternative approach to the intermediate 3-(3-methyl-1H-indol-1-yl)propanoic acid (II ) is the Michael addition of 3-methylindole to acrylonitrile, followed by hydrolysis of the resulting nitrile. This cyanoethylation is typically carried out in the presence of a base. nih.gov The subsequent hydrolysis of the propionitrile (B127096) derivative would yield the desired propanoic acid intermediate. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of the N-alkylation step is crucial for achieving high yields and selectivity. The choice of base, solvent, and temperature can significantly impact the outcome. While strong bases like sodium hydride in aprotic polar solvents such as DMF are effective, they can sometimes lead to side reactions. researchgate.net Milder bases like potassium carbonate in acetonitrile (B52724) have also been used for the N-alkylation of indoles. orgsyn.org The reaction temperature can also be tuned to control the reaction rate and minimize decomposition. rsc.org

For the hydrazinolysis step, the reaction time and temperature are key parameters to optimize. The reaction is often carried out at reflux temperature to ensure complete conversion of the ester. google.com The molar ratio of hydrazine hydrate to the ester is also an important consideration, with an excess of hydrazine often used to drive the reaction to completion.

An illustrative data table for the synthesis is presented below, based on typical conditions found in the literature for analogous reactions.

Interactive Data Table: Illustrative Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Product | Typical Yield (%) |

| 1. N-Alkylation | 3-Methylindole, Ethyl 3-bromopropanoate | NaH, DMF, 0 °C to rt | Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate | 80-95 |

| 2. Hydrazinolysis | Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate | Hydrazine hydrate, Ethanol, Reflux | This compound | 75-90 |

Exploration of Catalytic Methods in the Synthesis of this compound

Catalytic methods can offer milder and more efficient alternatives to traditional synthetic routes. In the context of synthesizing the target molecule, catalysis can be primarily applied to the N-alkylation step. Transition metal catalysis, for instance, has been explored for the N-alkylation of indoles. mdpi.comresearchgate.net Catalytic systems based on iron, mdpi.com copper, or palladium can facilitate the coupling of indoles with various electrophiles under milder conditions than those requiring stoichiometric amounts of strong bases.

For example, iron-catalyzed N-alkylation of indolines followed by oxidation offers a pathway to N-substituted indoles. mdpi.com While this is a two-step process from the indoline, it highlights the potential of catalytic systems. Organocatalysis also presents an attractive avenue for the enantioselective synthesis of N-alkylated indoles, which could be relevant if chiral derivatives of the target compound were desired. researchgate.net

The use of phase-transfer catalysts can also be beneficial in the N-alkylation of indoles, allowing for the use of inorganic bases in a biphasic system, which can simplify workup procedures.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Atom Economy: One-pot, multi-component reactions are highly desirable from a green chemistry perspective. A one-pot Fischer indolisation followed by N-alkylation has been reported for the rapid synthesis of 1,2,3-trisubstituted indoles, which could be conceptually adapted. rsc.org

Use of Safer Solvents: Traditional solvents for N-alkylation, such as DMF, are coming under increased scrutiny due to their toxicity. Exploring greener alternatives like ionic liquids or even water could significantly improve the environmental profile of the synthesis. nih.govrsc.org Basic ionic liquids have been shown to be suitable solvents for N-alkylation reactions. nih.gov

Catalysis: As discussed previously, the use of catalytic amounts of reagents is a cornerstone of green chemistry. Iron, being an abundant and non-toxic metal, is a particularly attractive catalyst for these transformations. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields. nih.gov The N-alkylation of indoles and the formation of hydrazides are both reactions that could potentially be accelerated using microwave irradiation.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis of this compound

Scaling up the synthesis of this compound from the laboratory to a pilot-plant scale introduces several practical challenges that need to be addressed.

For the N-alkylation step, the use of sodium hydride on a large scale can be hazardous due to its pyrophoric nature. rsc.org Alternative, less hazardous bases such as potassium carbonate or the use of catalytic methods would be preferable for large-scale production. rsc.org The exothermic nature of the reaction also needs to be carefully managed with appropriate cooling and monitoring.

The workup procedure for both the N-alkylation and the hydrazinolysis steps needs to be optimized for large-scale operations. This includes minimizing the use of extraction solvents and developing efficient methods for product isolation and purification, such as crystallization.

Process optimization studies would be necessary to identify robust and reproducible reaction conditions that consistently deliver the product in high yield and purity. nih.gov This would involve a detailed investigation of parameters such as reaction concentration, temperature profiles, and addition rates. The development of a scalable N-alkylation of indazoles, a related heterocycle, has been demonstrated on a 100 g scale, highlighting the feasibility of scaling up such reactions. rsc.org

Spectroscopic and Chromatographic Techniques for Structural Elucidation of 3 3 Methyl 1h Indol 1 Yl Propanehydrazide in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Chemical Structure and Dynamics of 3-(3-methyl-1H-indol-1-yl)propanehydrazide

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the 3-methylindole (B30407) ring and the N-propylhydrazide side chain are expected. The aromatic protons of the indole (B1671886) ring typically appear in the downfield region, generally between δ 7.0 and 7.6 ppm. chemicalbook.comresearchgate.net The proton at the C2 position of the indole ring is anticipated to be a singlet, while the protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (doublets and triplets) due to spin-spin coupling. The methyl group at the C3 position will present as a singlet at approximately δ 2.3 ppm. chemicalbook.com For the propanehydrazide moiety, the two methylene (B1212753) groups adjacent to the indole nitrogen and the carbonyl group, respectively, will likely appear as triplets. The NH and NH₂ protons of the hydrazide group are expected to be broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbon atoms of the indole ring are expected to resonate in the aromatic region (δ 110-140 ppm). rsc.orgacs.org The methyl carbon at C3 would appear further upfield. The carbonyl carbon of the hydrazide group is characteristically found in the downfield region, typically around δ 170 ppm. The methylene carbons of the propyl chain will have signals in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, confirming the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole H2 | ~7.0-7.2 | ~122-124 |

| Indole H4 | ~7.5-7.7 | ~119-121 |

| Indole H5 | ~7.1-7.3 | ~121-123 |

| Indole H6 | ~7.0-7.2 | ~119-121 |

| Indole H7 | ~7.5-7.7 | ~111-113 |

| Indole C2 | - | ~122-124 |

| Indole C3 | - | ~111-113 |

| Indole C3a | - | ~128-130 |

| Indole C7a | - | ~136-138 |

| Indole C-CH₃ | ~2.3 | ~9-11 |

| N-CH₂ | ~4.2-4.4 (triplet) | ~45-48 |

| CH₂-C=O | ~2.5-2.7 (triplet) | ~33-36 |

| C=O | - | ~170-173 |

| NH | Broad singlet | - |

| NH₂ | Broad singlet | - |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy, thereby confirming its molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Upon ionization, typically using electrospray ionization (ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺. The accurate mass of this ion would be compared to the calculated mass for the proposed formula, C₁₂H₁₅N₃O.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide valuable structural information through the analysis of its fragmentation pathways. Common fragmentation patterns for indole derivatives often involve cleavage of the side chain. scirp.orgnih.gov For this compound, characteristic fragment ions would likely result from the cleavage of the N-N bond and the amide bond in the propanehydrazide moiety. The loss of the hydrazide group (-NHNH₂) and subsequent fragmentation of the propyl chain would be expected. The 3-methylindole cation would be a prominent fragment, which could further fragment by losing a methyl radical or through ring cleavage. researchgate.net The fragmentation of hydrazides can also be diagnostic. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy in the Identification of Key Functional Groups within this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the hydrazide group will appear as one or two bands in the region of 3200-3400 cm⁻¹. oup.comresearchgate.net The C=O stretching of the amide (Amide I band) will be a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1520-1550 cm⁻¹. oup.com The aromatic C-H stretching vibrations of the indole ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups will be in the 2850-2960 cm⁻¹ range. researchgate.net The C=C stretching vibrations of the indole ring will give rise to bands in the 1450-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy will provide complementary information, with non-polar bonds often giving stronger signals than in IR. The aromatic ring vibrations and the C-C backbone of the side chain would be expected to be prominent in the Raman spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (hydrazide) | Stretching | 3200-3400 | Medium-Strong |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C-H (aliphatic) | Stretching | 2850-2960 | Medium |

| C=O (amide) | Stretching (Amide I) | 1650-1680 | Strong |

| N-H (amide) | Bending (Amide II) | 1520-1550 | Medium-Strong |

| C=C (aromatic) | Stretching | 1450-1600 | Medium |

| C-N | Stretching | 1200-1350 | Medium |

Note: Predicted values are based on data from analogous compounds and may vary depending on the physical state of the sample.

Chromatographic Method Development for Purification and Purity Assessment of this compound (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis, a reversed-phase method would likely be developed. mdpi.comnih.gov A C18 or C8 column would be a suitable stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comoup.com Gradient elution would likely be necessary to achieve good separation of the target compound from any starting materials, by-products, or degradation products. Detection would typically be performed using a UV detector, as the indole ring has a strong chromophore, with a maximum absorption wavelength around 280 nm. oup.com

Gas chromatography could also be a viable technique, particularly for assessing the presence of volatile impurities. nih.gov A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. nih.gov Due to the relatively low volatility and potential for thermal degradation of the hydrazide moiety, derivatization might be necessary to improve its thermal stability and chromatographic behavior. A nitrogen-phosphorus detector (NPD) would offer high sensitivity for this nitrogen-containing compound. nih.gov

Computational and Theoretical Investigations of 3 3 Methyl 1h Indol 1 Yl Propanehydrazide

Quantum Chemical Calculations on Electronic Structure and Reactivity of 3-(3-methyl-1H-indol-1-yl)propanehydrazide

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are used to determine its optimized geometric structure. acs.org These calculations provide precise bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape.

The stability of different conformers can be assessed, particularly concerning the orientation of the propanehydrazide side chain relative to the indole (B1671886) ring. For similar indole hydrazone derivatives, DFT studies have shown that different conformers (e.g., E/Z, syn/anti) can be energetically favored depending on the solvent environment, a crucial factor for biological interactions. research-nexus.netmdpi.com

Table 1: Calculated Ground State Properties of an Indole-Hydrazide Derivative (Analogous Example) This table presents hypothetical data based on typical findings for similar compounds in the literature.

| Property | Value |

|---|---|

| Method/Basis Set | B3LYP/6-311G+(d,p) |

| Total Energy (Hartree) | -785.12345 |

| Dipole Moment (Debye) | 4.5 D |

| C=O Bond Length (Å) | 1.23 |

| N-N Bond Length (Å) | 1.38 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy indicates electrophilicity. pku.edu.cn

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For indole hydrazone derivatives, FMO analysis has been used to assess their stability and potential for charge transfer within the molecule. acs.orgresearchgate.net

The distribution of the HOMO and LUMO across the molecular structure of this compound would reveal the most probable sites for nucleophilic and electrophilic attack. Typically, for indole derivatives, the HOMO is localized on the electron-rich indole ring, while the LUMO may be distributed over the hydrazide moiety or other electron-withdrawing groups, facilitating interactions with biological targets. acs.orgresearch-nexus.net

Table 2: Frontier Molecular Orbital Energies of an Indole-Hydrazide Derivative (Analogous Example) This table presents hypothetical data based on typical findings for similar compounds in the literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. libretexts.org It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify negative potential (electron-rich, nucleophilic sites), while blue areas indicate positive potential (electron-poor, electrophilic sites). Green or yellow regions are relatively neutral. researchgate.netdeeporigin.com

For this compound, the MESP map would likely show negative potential around the carbonyl oxygen and the terminal amino group of the hydrazide moiety, identifying them as key sites for hydrogen bond acceptance. researchgate.net The indole nitrogen's lone pair might also contribute to a negative region. Conversely, the hydrogen atoms of the N-H groups (both on the indole and the hydrazide) would exhibit positive potential, marking them as hydrogen bond donor sites. researchgate.net This detailed map is invaluable for predicting non-covalent interactions, such as those occurring in a protein's binding pocket. deeporigin.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis of this compound

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of flexible molecules like this compound. nih.gov

The propane (B168953) linker in the molecule allows for considerable rotational freedom, leading to a wide range of possible conformations. MD simulations can reveal the most stable and frequently adopted conformations in different environments (e.g., in a vacuum, in water, or within a lipid bilayer). nih.gov These simulations can also highlight the flexibility of different parts of the molecule, which is crucial for its ability to adapt its shape to fit into a biological target's binding site. Studies on other indole derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to understand how the ligand maintains its binding pose over time. nih.gov

Molecular Docking Studies of this compound with Modeled Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. frontiersin.orgnih.gov

For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The choice of target would depend on the therapeutic area of interest; for instance, indole derivatives are known to target enzymes like kinases, dihydrofolate reductase, or proteins involved in protein-protein interactions. nih.govnih.govnih.gov The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Following the docking process, the resulting poses are analyzed to create a detailed ligand-protein interaction profile. This profile identifies the specific amino acid residues in the protein's binding site that interact with the ligand. These interactions are typically non-covalent and include:

Hydrogen Bonds: The hydrazide moiety, with its N-H and C=O groups, is a prime candidate for forming hydrogen bonds with polar residues in the active site. rsc.org

Hydrophobic Interactions: The indole ring, being aromatic and nonpolar, is likely to engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and alanine. nih.gov

π-π Stacking: The aromatic indole ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

By identifying the key residues that form strong interactions with the ligand, it is possible to pinpoint "hotspots" within the binding site. These hotspots are regions that contribute most significantly to the binding energy and specificity. nih.gov Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its potency and selectivity. mdpi.com

Table 3: Hypothetical Ligand-Protein Interactions for this compound with a Kinase Target This table presents a hypothetical interaction profile based on common findings in the literature for indole-based kinase inhibitors.

| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Hydrazide C=O | Asp145 (Backbone NH) | Hydrogen Bond | 2.1 |

| Hydrazide NH | Glu121 (Side Chain C=O) | Hydrogen Bond | 1.9 |

| Indole Ring | Phe80 | π-π Stacking | 3.5 |

Binding Affinity and Energetic Predictions in Silico

In silico methods, particularly molecular docking, are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target. For analogues of this compound, such as indole-based hydrazones and other 3-substituted indoles, molecular docking studies have been extensively performed to elucidate their potential mechanisms of action.

These studies typically involve docking the indole derivatives into the active sites of various enzymes and receptors. For instance, indole-based hydrazone derivatives have been evaluated for their anticancer activity by docking them into the active site of the epidermal growth factor receptor (EGFR). One such study reported a high binding affinity for a novel N-benzyl indole-3-carboxaldehyde-based hydrazone, with a docking score of -10.523 kcal/mol, indicating a strong interaction with the EGFR target. researchgate.net Similarly, other indole derivatives have been docked against targets like cyclooxygenase-2 (COX-2), with predicted binding affinities ranging from -10.40 to -11.35 kcal/mol, which were significantly higher than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com

The energetic predictions from these docking studies are often presented in terms of binding energy (kcal/mol), which quantifies the stability of the ligand-receptor complex. The lower the binding energy, the more stable the complex and the higher the predicted affinity. The interactions driving this affinity are typically a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the indole scaffold and the amino acid residues of the target protein. For example, in a study of 3a,4-dihydro-3H- dergipark.org.trresearchgate.netnih.govoxazaphospholo[3,4-a]indole-1-oxide derivatives, compound 5 exhibited the strongest binding affinity to the K-Ras oncoprotein, a key target in cancer. thesciencein.org

The predicted binding affinities and interaction patterns for analogues of this compound against various targets are summarized in the table below.

| Target Protein | Analogue Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | N-benzyl indole-3-carboxaldehyde-based hydrazone | -10.523 | Not specified |

| Cyclooxygenase-2 (COX-2) | 3-ethyl-1H-indole derivatives | -10.40 to -11.35 | ALA527, ARG120, TYR355, LYS360 |

| K-Ras Oncoprotein | 3a,4-dihydro-3H- dergipark.org.trresearchgate.netnih.govoxazaphospholo[3,4-a]indole-1-oxide derivative | Strongest binding for compound 5 | Not specified |

| Penicillin-Binding Protein 2a (MRSA) | Indole derivative | Better binding score for compound 2 | Not specified |

It is important to note that these values are from studies on analogous compounds, but they provide a strong indication of the potential of this compound to exhibit significant binding affinities to various biological targets, driven by a combination of favorable intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. For indole derivatives, 2D and 3D-QSAR models have been developed to predict their activity and guide the design of new, more potent analogues.

In a typical QSAR study, a dataset of indole analogues with known biological activities is used. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule. Statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to build a mathematical model that relates these descriptors to the observed activity.

For instance, a 2D-QSAR study on 14 indole derivatives as antibacterial agents used MLR to develop models for their activity against S. aureus and MRSA. nih.gov The study found that descriptors related to electronic energy, dipole moment, and molecular shape were crucial for antibacterial activity. nih.gov In another study on indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2, a 3D-QSAR model was developed with a significant coefficient of determination (r²) of 0.788, indicating a good correlation between the structural features and the inhibitory activity. researchgate.net

The key descriptors identified in QSAR studies of indole analogues provide insights into the structural requirements for a particular biological activity. For this compound analogues, QSAR models could elucidate the importance of the 3-methyl group, the propanehydrazide side chain, and any substitutions on the indole ring for a desired biological effect.

A summary of representative QSAR models for indole analogues is presented in the table below.

| Biological Activity | QSAR Model Type | Key Descriptors | Statistical Significance (r²) |

| Antibacterial (S. aureus) | 2D-QSAR (MLR) | Electronic energy, dipole moment | Not specified |

| Antibacterial (MRSA) | 2D-QSAR (MLR) | Kappa 2 index (κ2), 2χv value | Not specified |

| Phospholipase A2 Inhibition | 3D-QSAR | Not specified | 0.788 |

| Antioxidant | 2D-QSAR | Not specified | Not specified |

These models, while not directly developed for this compound, highlight the utility of QSAR in understanding the structure-activity relationships of this class of compounds and in the prospective design of new analogues with enhanced activities.

Cheminformatics and Virtual Screening Applications for Identifying Novel Interactions of this compound

Cheminformatics and virtual screening are powerful tools for the discovery of novel interactions and potential biological targets for a given compound. These approaches involve the computational screening of large libraries of compounds against a specific target or, conversely, screening a single compound against a panel of targets.

For indole derivatives, virtual screening has been successfully employed to identify new hits for a variety of diseases. For example, a ligand-based virtual screening approach, using a known active indole derivative as a template, led to the discovery of new indole derivatives as potent inhibitors of DNA gyrase ATPase in Mycobacterium tuberculosis. acs.org Similarly, a virtual screening of natural products identified indole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

The process of virtual screening typically involves several steps. First, a library of compounds is prepared in a 3D format. Then, these compounds are docked into the active site of a target protein. The docked poses are scored based on their predicted binding affinity, and the top-ranking compounds are selected for further investigation. This approach allows for the rapid and cost-effective identification of potential drug candidates.

In the context of this compound, a virtual screening campaign could be designed to identify its potential biological targets. This would involve docking the compound into the active sites of a wide range of proteins implicated in various diseases. The results of such a screening could reveal novel and unexpected interactions, opening up new avenues for therapeutic applications.

The following table summarizes the application of virtual screening in the discovery of novel indole derivatives.

| Screening Approach | Target | Identified Hits |

| Ligand-Based Virtual Screening | M. tuberculosis DNA Gyrase ATPase | Indole derivative 14 |

| Virtual Screening of Natural Products | SARS-CoV-2 Main Protease (Mpro) | Beta-carboline, N-alkyl indole, Benzoic acid ester |

| In Silico Screening | Cyclooxygenase-2 (COX-2) | Indole derivatives with high in silico affinity |

| Virtual Screening | Murine and Human Cancer Cell Lines | 3-(3-oxoaryl) indole derivatives |

These examples demonstrate the power of cheminformatics and virtual screening in exploring the chemical space around the indole scaffold and in identifying novel and potent bioactive molecules. Applying these techniques to this compound could uncover its full therapeutic potential.

In Vitro Biological Research Methodologies and Mechanistic Insights for 3 3 Methyl 1h Indol 1 Yl Propanehydrazide

Design and Implementation of Cell-Free Biochemical Assays for Evaluating Molecular Interactions of 3-(3-methyl-1H-indol-1-yl)propanehydrazide

Cell-free biochemical assays are fundamental in determining the direct interaction of a compound with purified molecular targets, such as enzymes or receptors, in a controlled environment devoid of cellular complexity.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

To investigate a compound's potential as an enzyme inhibitor, researchers typically employ kinetic assays. These studies would measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. By systematically varying the concentrations of both the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), can be determined. Techniques such as spectrophotometry, fluorometry, or luminometry are commonly used to monitor the reaction progress.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Method | IC₅₀ (µM) | Inhibition Type |

|---|

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are employed to assess the affinity of a compound for a specific receptor. In a typical radioligand binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Kᵢ). Non-radioactive methods, such as those based on fluorescence polarization or surface plasmon resonance, can also be utilized.

Investigation of this compound Activity in Model Cell Lines

Following cell-free assays, the activity of a compound is typically investigated in cultured cell lines to understand its effects in a more biologically relevant context.

Cellular Target Engagement Assays

To confirm that a compound interacts with its intended target within a cellular environment, target engagement assays are performed. A common method is the Cellular Thermal Shift Assay (CETSA), which relies on the principle that a compound binding to its target protein stabilizes the protein against heat-induced denaturation. Changes in protein denaturation can be quantified by techniques such as western blotting or mass spectrometry.

Studies on Modulation of Specific Intracellular Signaling Pathways

If a compound is found to engage a specific cellular target, subsequent studies would focus on its impact on downstream signaling pathways. For instance, if the target is a kinase, researchers would investigate the phosphorylation status of its known substrates using techniques like western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics. Changes in the levels of second messengers (e.g., cAMP, Ca²⁺) or the activation of transcription factors could also be assessed.

Analysis of Cellular Phenotypes Induced by this compound

The ultimate goal of in vitro cellular studies is to understand the phenotypic consequences of a compound's activity. This involves assessing its effects on various cellular processes. For example, cell viability and proliferation can be measured using assays such as the MTT or CellTiter-Glo assays. Other phenotypic readouts could include changes in cell morphology, induction of apoptosis (programmed cell death) as measured by caspase activation or Annexin V staining, or alterations in cell cycle progression as determined by flow cytometry.

Table 2: Hypothetical Cellular Activity Profile of this compound

| Cell Line | Assay Type | Endpoint Measured | Result |

|---|

Identification of Molecular Targets for this compound

There is no available information on the molecular targets of this compound.

Proteomic Approaches (e.g., Affinity Chromatography-Mass Spectrometry)

No studies utilizing proteomic approaches to identify the binding partners or molecular targets of this compound have been found.

Elucidation of Mechanistic Pathways Regulated by this compound

There is no published research detailing the mechanistic pathways affected by this compound.

Transcriptomic Analysis (e.g., RNA-seq)

No transcriptomic data, such as from RNA-sequencing, is available to show how this compound may alter gene expression.

Metabolomic Profiling

There are no published metabolomic studies to indicate how this compound might influence cellular metabolism.

Assessment of Subcellular Localization and Intracellular Distribution of this compound Using Imaging Techniques

No research could be located that employed imaging techniques to determine the subcellular localization or distribution of this compound within cells.

Advanced Research Applications and Future Directions for 3 3 Methyl 1h Indol 1 Yl Propanehydrazide

Development of 3-(3-methyl-1H-indol-1-yl)propanehydrazide as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of its function within a cellular or organismal context. The development of this compound into such a probe could provide invaluable tools for elucidating complex biological pathways.

The core structure is well-suited for this purpose. The indole (B1671886) ring system is a known pharmacophore that interacts with numerous biological targets. researchgate.net The terminal hydrazide group is a key functional handle; it is nucleophilic and can be readily conjugated to reporter tags, such as fluorophores (e.g., fluorescein, rhodamine) for imaging applications or affinity tags (e.g., biotin) for target protein pull-down and identification, without significantly altering the core's binding properties. Furthermore, indole-hydrazone derivatives have been developed as colorimetric "naked eye" sensors, for instance, for the detection of fluoride (B91410) ions, demonstrating the utility of this chemical class in probe design. acs.org

A hypothetical workflow for its use as a chemical probe would involve:

Synthesis of a tagged probe: The hydrazide moiety of this compound would be reacted with an appropriately functionalized reporter molecule.

Cellular Treatment and Imaging: The fluorescently-tagged probe would be introduced to live cells, and microscopy techniques would be used to visualize its subcellular localization, providing clues about its potential targets.

Target Identification: A biotin-tagged version of the probe would be used in affinity purification-mass spectrometry (AP-MS) experiments. The probe-protein complex would be captured on streptavidin beads, and the bound proteins would be identified, revealing the direct molecular targets.

Pathway Analysis: Once a target is validated, the probe could be used to study the downstream effects of modulating that target's activity, thereby elucidating its role in specific signaling or metabolic pathways.

Strategies for Structural Diversification and Library Synthesis Based on the this compound Scaffold

The generation of compound libraries with diverse structures is fundamental to drug discovery and chemical biology. nih.gov The this compound scaffold offers multiple points for diversification, making it an excellent starting point for library synthesis. The goal is to explore the chemical space around the core structure to identify compounds with enhanced potency, selectivity, or novel biological activities. acs.org

Key diversification strategies would include:

Modification of the Hydrazide: The most straightforward approach is the condensation of the hydrazide with a wide variety of aldehydes and ketones to form a library of N-acylhydrazones. This reaction is typically high-yielding and can be performed with a vast commercial inventory of carbonyl compounds, introducing significant structural and functional diversity at this position. nih.govscirp.org

Substitution on the Indole Ring: The indole nucleus can be functionalized at various positions. numberanalytics.com Electrophilic aromatic substitution reactions could introduce substituents (e.g., halogens, nitro groups) onto the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7). These modifications can dramatically influence the electronic properties and binding affinities of the molecule. nih.gov

Skeletal Editing: More advanced strategies involve modifying the core indole skeleton itself. Recent developments in synthetic chemistry have enabled late-stage skeletal editing, such as nitrogen atom insertion to convert indoles into their quinazoline (B50416) or quinoxaline (B1680401) bioisosteres, which could vastly expand the accessible chemical space. researchgate.netyoutube.com

Modern synthetic methods like diversity-oriented synthesis (DOS), automated high-throughput synthesis, and DNA-encoded library (DEL) technology could be applied to this scaffold. nih.govacs.org DEL technology, in particular, allows for the creation and screening of libraries containing billions of molecules, which is highly suitable for identifying novel hits against challenging biological targets. acs.org

Table 1: Potential Strategies for Structural Diversification

| Scaffold Region | Modification Type | Example Building Blocks | Potential Synthetic Reaction |

|---|---|---|---|

| Hydrazide Moiety | Hydrazone Formation | Aromatic aldehydes, aliphatic ketones, heterocyclic aldehydes | Condensation Reaction |

| Indole Ring (Benzene part) | Electrophilic Substitution | N-Bromosuccinimide (NBS), Nitric Acid/Sulfuric Acid | Halogenation, Nitration |

| Indole Ring (Pyrrole part) | C-H Functionalization | Boronic acids, Alkynes | Palladium-catalyzed Cross-Coupling |

| Propane (B168953) Linker | Chain Homologation/Variation | Varied haloalkanes for initial N-alkylation of 3-methylindole (B30407) | Williamson Ether Synthesis variant |

Integration of this compound Research into Collaborative Interdisciplinary Studies

The full potential of the this compound scaffold can only be realized through a deeply integrated, interdisciplinary approach. Modern drug discovery and chemical biology are not confined to a single discipline but exist at the nexus of several scientific fields. sciencedaily.comyoutube.com

A collaborative framework would involve:

Synthetic Organic Chemistry: Chemists would be responsible for the initial synthesis of the core scaffold and the subsequent generation of diverse chemical libraries based on the strategies outlined in section 6.2. organic-chemistry.orgopenmedicinalchemistryjournal.com They would also develop novel synthetic routes to access more complex and unique analogues. organic-chemistry.org

Computational Chemistry & Molecular Modeling: Computational scientists would use in-silico methods to guide the design of the library. researchgate.net Techniques like molecular docking could predict how analogues might bind to known protein targets, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions could help prioritize compounds with favorable drug-like properties. researchgate.netmdpi.com

Biochemistry & Pharmacology: Biochemists and pharmacologists would develop and run high-throughput screening (HTS) assays to test the synthesized library against various biological targets like enzymes or receptors. nih.gov They would be responsible for determining the biological activity, potency (e.g., IC₅₀ values), and mechanism of action of hit compounds. nih.govnih.gov

Cell & Molecular Biology: Once active compounds are identified, cell biologists would investigate their effects in cellular models. This includes studying impacts on cell viability, cell cycle, apoptosis, and specific signaling pathways to understand the compound's function in a physiological context. nih.gov

This synergistic cycle—where computational predictions inform synthetic efforts, and biological testing results feed back into improved designs—is crucial for efficiently navigating the path from an initial scaffold to a validated chemical probe or a lead compound for drug development. sciencedaily.com

Conceptual Frameworks for Rational Design of Next-Generation Analogues and Derivatives of this compound

Rational design is a strategic approach to creating new molecules with desired properties, moving beyond random screening to an informed, hypothesis-driven process. researchgate.net For this compound, a conceptual framework for designing next-generation analogues would be built upon the data gathered from the initial library screens and interdisciplinary studies.

The framework involves several key concepts:

Structure-Activity Relationship (SAR) Studies: This is the cornerstone of rational design. By comparing the chemical structures of the library compounds with their measured biological activities, researchers can deduce which chemical features are essential for activity and which are detrimental. For example, screening a library of hydrazones might reveal that compounds with electron-withdrawing groups on the aromatic ring of the hydrazone are more potent, guiding the next round of synthesis. nih.gov

Target-Based Design: If a specific protein target is identified (e.g., using the chemical probe from section 6.1), its three-dimensional structure can be used to design new analogues. Molecular docking simulations can visualize how a compound fits into the protein's binding site, allowing chemists to design modifications that enhance key interactions (e.g., hydrogen bonds, hydrophobic contacts) to improve binding affinity and selectivity. acs.org

Fragment-Based Drug Design (FBDD): This approach involves screening small chemical fragments to find those that bind weakly to the target. These fragments can then be grown or linked together to create a more potent lead compound. The indole and hydrazide portions of the parent compound could themselves be considered fragments for initiating such a campaign. acs.org

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. Once an SAR is established, a pharmacophore model can be built and used to search virtual databases for new, structurally distinct molecules that match the model and may possess similar activity.

Table 2: Conceptual Framework for Rational Analogue Design

| Phase | Objective | Key Activities | Example Techniques |

|---|---|---|---|

| 1. Hit Identification | Discover initial active compounds. | High-Throughput Screening (HTS) of a diverse library. | Cell-based assays, enzyme inhibition assays. |

| 2. SAR Establishment | Understand which structural features drive activity. | Synthesize and test focused libraries around initial hits. | Comparative analysis of IC₅₀ values across analogues. |

| 3. Target-Based Optimization | Improve potency and selectivity against a known target. | Use protein structure to guide chemical modifications. | Molecular docking, crystallography, computational chemistry. acs.org |

| 4. Lead Optimization | Enhance drug-like properties of potent compounds. | Modify scaffold to improve solubility, metabolic stability, etc. | ADMET profiling, bioisosteric replacement. mdpi.com |

By systematically applying these principles, researchers can evolve the simple this compound scaffold into highly optimized molecules for specific and sophisticated applications in chemical biology and medicine.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 3-(3-methyl-1H-indol-1-yl)propanehydrazide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the ligand structure. For example, analogous indole-hydrazide derivatives show distinct aromatic proton shifts in the 6.5–8.5 ppm range (¹H NMR) and carbonyl carbons at ~160–170 ppm (¹³C NMR) .

- Infrared Spectroscopy (IR) : Identify hydrazide N–H stretches (~3200–3300 cm⁻¹) and C=O stretches (~1650–1680 cm⁻¹). Compare with reference spectra of structurally similar compounds .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) in poorly ventilated areas .

- Environmental Controls : Avoid drainage contamination. Store in sealed containers under inert atmospheres to prevent degradation .

Q. What synthetic routes are commonly used to prepare indole-hydrazide derivatives?

- Methodological Answer :

- Hydrazine Condensation : React 3-methylindole with propanehydrazide precursors under reflux in ethanol or methanol. Monitor reaction progress via TLC or HPLC .

- Vilsmeier-Haack Reaction : For intermediates, use POCl₃/DMF to generate electrophilic species, followed by hydrazine trapping .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying conditions?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial design to test variables: temperature (25–80°C), solvent polarity (ethanol vs. DMF), and stoichiometry (1:1 to 1:2 hydrazide:indole ratio). Analyze yield data using ANOVA to identify significant factors .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate imine formation .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in NMR/IR assignments by obtaining single-crystal structures. For example, unexpected tautomerization in indole-hydrazide analogs was confirmed via X-ray diffraction .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed conformers .

Q. How can impurities or byproducts in synthesis be systematically identified?

- Methodological Answer :

- LC-MS/MS Analysis : Use high-resolution mass spectrometry to detect trace byproducts (e.g., dimerization products or oxidation derivatives).

- Isolation via Column Chromatography : Employ gradient elution (hexane/ethyl acetate) to separate impurities for structural analysis .

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

- Methodological Answer :

- COMSOL Multiphysics : Model reaction kinetics and diffusion-limited processes in multi-step syntheses.

- Machine Learning (ML) : Train models on existing indole-hydrazide reaction datasets to predict optimal conditions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.